molecular formula C15H13ClN2OS B2393194 N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine CAS No. 941867-46-5

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2393194
CAS No.: 941867-46-5
M. Wt: 304.79
InChI Key: ZSYMPEGHNVQWPB-UHFFFAOYSA-N
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Description

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a benzyl group at the N-position, a chlorine atom at the 7-position, and a methoxy group at the 4-position of the benzothiazole ring. This compound is of interest in medicinal chemistry due to its structural features, which may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-19-12-8-7-11(16)14-13(12)18-15(20-14)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMPEGHNVQWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which are advantageous due to their simplicity, high yields, and reduced reaction times. These methods often use microwave irradiation or solvent-free conditions to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of

Biological Activity

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Overview of Biological Activity

This compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that compounds within the benzothiazole class can inhibit specific enzymes and modulate receptor activity, leading to therapeutic effects against various pathogens and cancer cells.

Key Biological Activities

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have identified it as a potent inhibitor of bacterial growth, often outperforming standard antibiotics .
  • Anticancer Properties : this compound has been evaluated for its ability to inhibit cancer cell proliferation. It interacts with cellular pathways that regulate apoptosis and cell cycle progression.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for microbial metabolism or cancer cell survival.
  • Receptor Modulation : It binds to various receptors on cell surfaces, altering cellular responses that can lead to reduced inflammation or inhibited tumor growth.
  • DNA/RNA Interaction : The compound may interact with genetic material, influencing gene expression and protein synthesis critical for cell proliferation and survival .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Chlorination and methoxylation to achieve the final structure.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:

Compound NameUnique FeaturesBiological Activity
N-benzyl-6-chloro-1,3-benzothiazol-2-amineChlorine at the 6th positionDifferent antimicrobial profile
N-benzyl-N-(7-chloro)-benzothiazoleSimilar halogenated structureAntimicrobial activity
N-benzyl-N-(7-chloro)-4-methylbenzothiazoleMethyl group instead of methoxyAltered reactivity and potential anticancer effects

The unique substitution pattern in N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amines enhances its reactivity and biological efficacy compared to these similar compounds.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Screening : In a study evaluating various benzothiazole derivatives, N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amines exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : Research involving cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, indicating potential for development as an anticancer agent .
  • Inflammatory Response Modulation : Experimental data suggest that N-benzyl-7-chloro-4-methoxybenzothiazole can significantly lower levels of inflammatory markers in vitro, showcasing its potential for treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine has demonstrated diverse biological activities, making it a valuable compound in drug development.

Key Biological Activities :

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria. Studies show it inhibits bacterial growth, outperforming standard antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli.
StudyFindings
Antimicrobial ScreeningSignificant antibacterial activity against resistant strains.
  • Anticancer Properties : Evaluated for its ability to inhibit cancer cell proliferation in various cell lines (e.g., MCF-7 for breast cancer). The compound reduces cell viability in a dose-dependent manner.
StudyFindings
Cancer Cell Line StudiesReduced cell viability in MCF-7 cells, indicating potential as an anticancer agent.

Biochemistry

The compound's mechanism of action includes:

  • Enzyme Inhibition : Inhibits specific enzymes crucial for microbial metabolism or cancer cell survival.
  • Receptor Modulation : Binds to receptors on cell surfaces, altering cellular responses that can lead to reduced inflammation or inhibited tumor growth.
MechanismDescription
Enzyme InhibitionDisruption of metabolic pathways in microorganisms or cancer cells.
Receptor ModulationAlters cellular responses contributing to therapeutic effects.

Green Chemistry

In green chemistry applications, this compound is utilized in various chemical reactions to build complex molecular structures with reduced environmental impact.

Methods of Application :

  • Utilization in one-pot multicomponent reactions that enhance efficiency and sustainability.
ApplicationDescription
Chemical ReactionsUsed in coupling reactions to synthesize complex molecules efficiently.

Comparative Analysis with Related Compounds

To understand the unique properties of N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amines, it is beneficial to compare it with other benzothiazole derivatives:

Compound NameUnique FeaturesBiological Activity
N-benzyl-6-chloro-1,3-benzothiazol-2-amineChlorine at the 6th positionDifferent antimicrobial profile
N-benzyl-N-(7-chloro)-benzothiazoleSimilar halogenated structureAntimicrobial activity
N-benzyl-N-(7-chloro)-4-methylbenzothiazoleMethyl group instead of methoxyAltered reactivity and potential anticancer effects

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Screening : A study evaluating various benzothiazole derivatives highlighted significant antibacterial activity against resistant strains.
  • Cancer Cell Line Studies : Research involving cancer cell lines demonstrated effective reduction of cell viability, indicating potential for development as an anticancer agent.
  • Inflammatory Response Modulation : Experimental data suggest that N-benzyl-7-chloro-4-methoxybenzothiazole can significantly lower levels of inflammatory markers in vitro.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazol-2-amine Family

Key structural analogs include:

Compound Name Substituents (Position) N-Substituent Key Properties
N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine 7-Cl, 4-OCH₃ Benzyl High lipophilicity, potential halogen bonding
4-chloro-1,3-benzothiazol-2-amine (PDB: 4MSH) 4-Cl None (parent amine) Lower molecular weight, moderate desolvation penalty
7-chloro-4-methoxy-benzothiazol-2-ylamine 7-Cl, 4-OCH₃ None (parent amine) Reduced lipophilicity vs. benzyl derivative
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine 7-Cl, 4-OCH₃ Tetrahydrofuran-2-ylmethyl Improved solubility due to polar substituent
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 4-F Pyridin-2-ylmethyl Enhanced hydrogen bonding via pyridine moiety
Key Findings:
  • Substituent Effects : The 7-chloro and 4-methoxy groups in the target compound enhance electron-withdrawing effects, which may stabilize interactions with aromatic residues in target proteins (e.g., π-π stacking) .
  • Binding Affinity : Analogs like 4-chloro-1,3-benzothiazol-2-amine (4MSH) exhibit moderate desolvation penalties and stacking interactions (6.66 kcal/mol), but the target compound’s benzyl group may further enhance stacking interactions at the cost of higher desolvation penalties .

Pharmacokinetic and Solubility Considerations

  • Solubility : The tetrahydrofuran-2-ylmethyl analog () likely has better aqueous solubility than the benzyl derivative due to its polar oxygen atom, whereas the benzyl group may reduce solubility .
  • Metabolic Stability : Bulkier N-substituents like benzyl may slow oxidative metabolism compared to smaller groups (e.g., methyl or hydrogen) but could increase susceptibility to CYP450-mediated degradation .

Electronic and Steric Effects

  • In contrast, the 4-fluoro substituent in the pyridin-2-ylmethyl analog () offers electronegativity but lacks the same steric bulk .

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